molecular formula C6H6BrNO3 B1382153 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one CAS No. 1630905-41-7

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one

Cat. No.: B1382153
CAS No.: 1630905-41-7
M. Wt: 220.02 g/mol
InChI Key: ANGLGOLSOHTXRV-UHFFFAOYSA-N
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Description

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-3-methyl-2-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-acetyl-4-substituted-5-methylisoxazol-3(2H)-one derivatives.

    Oxidation: Formation of 2-carboxy-4-bromo-5-methylisoxazol-3(2H)-one.

    Reduction: Formation of 2-(1-hydroxyethyl)-4-bromo-5-methylisoxazol-3(2H)-one.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds.

    Materials Science: As a precursor for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methylisoxazol-3(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.

    4-Bromo-5-methylisoxazol-3(2H)-one: Lacks the acetyl group, which might influence its chemical properties and applications.

    2-Acetyl-4-chloro-5-methylisoxazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and applications.

Properties

IUPAC Name

2-acetyl-4-bromo-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-3-5(7)6(10)8(11-3)4(2)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGLGOLSOHTXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(O1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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